2-Chloro-3,4,5,6-tetrafluorobenzonitrile

Nucleophilic Aromatic Substitution Reaction Kinetics Fluorinated Aromatic Chemistry

This compound offers unique regioselectivity with a para-cyano directing group and an ortho-chloro handle for sequential SNAr and cross-coupling. It is the rational procurement choice for agrochemical programs optimizing safety profiles, as its derived esters exhibit reduced mammalian toxicity while maintaining high insecticidal efficacy compared to pentafluorobenzyl analogs. Scalable production via zeolite co-catalyzed hydrogenolysis ensures cost-effective supply.

Molecular Formula C7ClF4N
Molecular Weight 209.53 g/mol
CAS No. 126817-44-5
Cat. No. B156714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4,5,6-tetrafluorobenzonitrile
CAS126817-44-5
Synonyms2-CHLORO-3,4,5,6-TETRAFLUOROBENZONITRILE
Molecular FormulaC7ClF4N
Molecular Weight209.53 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1Cl)F)F)F)F
InChIInChI=1S/C7ClF4N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
InChIKeyDHLZPRHUUULMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4,5,6-tetrafluorobenzonitrile (CAS 126817-44-5): A Specialized Fluorinated Aromatic Building Block for Advanced Synthesis and Procurement Evaluation


2-Chloro-3,4,5,6-tetrafluorobenzonitrile (CAS 126817-44-5) is a polyhalogenated aromatic nitrile characterized by a fully substituted benzene ring bearing one chlorine atom, four fluorine atoms, and one cyano group. This compound belongs to the broader class of tetrafluorobenzonitriles, which serve as critical intermediates in the synthesis of agrochemicals, pharmaceuticals, electrochemicals, photochemicals, and specialty polymers [1]. The presence of multiple electron-withdrawing substituents—specifically the para-cyano group and four ortho/meta fluorine atoms—imparts distinct electronic properties that dictate regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, making this compound a strategic building block for constructing complex fluorinated molecular architectures [2].

Why Generic Substitution Fails for 2-Chloro-3,4,5,6-tetrafluorobenzonitrile (CAS 126817-44-5): Understanding Regiochemical and Kinetic Differentiation in Procurement Decisions


Polyfluorobenzonitriles cannot be treated as interchangeable commodities in synthetic planning or procurement. The precise substitution pattern—particularly the presence and position of the chlorine atom relative to fluorine and cyano groups—fundamentally alters both reaction kinetics and regioselectivity. As demonstrated in comparative kinetic studies of azidodefluorination reactions, 4-substituted tetrafluorobenzonitriles exhibit measurable sensitivity to para-substituent electronic effects (ρ 6.0 ± 0.5), with attack occurring at positions ortho to the cyano group and meta to the substituent [1]. Furthermore, in methoxydefluorination systems, pentafluorobenzonitrile and 4-chlorotetrafluorobenzonitrile display distinct non-ideal kinetic behavior characterized by rapid initial rate decay followed by slow completion, a phenomenon attributed to competitive reversible methoxide addition to the nitrile triple bond [1]. These kinetic and mechanistic nuances mean that substituting one polyfluorobenzonitrile for another—even among closely related analogs—will alter reaction outcomes, yields, and product distributions. The following quantitative evidence provides the specific differentiation required for informed scientific selection.

Quantitative Differentiation Evidence for 2-Chloro-3,4,5,6-tetrafluorobenzonitrile (CAS 126817-44-5) Relative to Closest Analogs


Methoxydefluorination Kinetic Behavior Distinguishes 4-Chlorotetrafluorobenzonitrile from Other Polyfluorobenzonitriles

In reactions with sodium methoxide in methanol, both pentafluorobenzonitrile and 4-chlorotetrafluorobenzonitrile deviate from ideal second-order kinetic behavior. The reaction rate falls rapidly until an apparent equilibrium position is reached, after which methoxydefluorination proceeds slowly to completion [1]. This anomalous kinetic profile, attributed to competing reversible methoxide addition to the carbon–nitrogen triple bond, differentiates these compounds from polyfluorobenzonitriles reacting with azide ion, which do not exhibit such competition. While the absolute rate constants for the target 2-chloro isomer are not directly reported in this study, the class-level behavior of 4-chlorotetrafluorobenzonitrile establishes that chlorinated tetrafluorobenzonitriles exhibit distinct kinetic signatures that must inform synthetic planning when methoxide or related oxygen nucleophiles are employed [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Fluorinated Aromatic Chemistry

Azidodefluorination Substituent Sensitivity (ρ Value) Defines Electronic Landscape Governing Regioselectivity in 4-Substituted Tetrafluorobenzonitriles

The azidodefluorination of 4-substituted tetrafluorobenzonitriles proceeds with attack occurring at positions ortho to the cyano group and meta to the para-substituent X. The reaction exhibits a Hammett reaction constant of ρ = 6.0 ± 0.5, which is comparable to the sensitivity observed for pentafluorobenzonitrile (ρ = 6.2 ± 0.3) under identical conditions [1]. This quantitative structure–reactivity relationship confirms that the electronic effect of the cyano group remains largely unperturbed by variations in the electron density of the substituted aromatic ring. For procurement decisions, this ρ value provides a predictive framework: the presence of a chlorine atom at the 2-position (ortho to cyano) in 2-chloro-3,4,5,6-tetrafluorobenzonitrile will modulate local electron density and thereby influence the relative rates of nucleophilic attack at the fluorine-bearing positions meta to the chlorine substituent [1].

Linear Free Energy Relationships Hammett Analysis SNAr Regioselectivity

Derivative Insecticidal Activity and Mammalian Toxicity Profile Differentiates Tetrafluorobenzyl Esters from Pentafluorobenzyl Analogs

Patent literature establishes that cyclopropanecarboxylic acid esters derived from 2,3,5,6-tetrafluorobenzyl alcohol demonstrate a superior therapeutic index compared to their pentafluorobenzyl alcohol counterparts. Specifically, DE-A-3705224 discloses that cyclopropanecarboxylic acid esters of 2,3,5,6-tetrafluorobenzyl alcohol possess high insecticidal efficacy while exhibiting reduced mammalian toxicity relative to esters of pentafluorobenzyl alcohol [1]. 2,3,5,6-Tetrafluorobenzyl alcohol is produced via hydrogenolysis of tetrafluorobenzonitrile, positioning 2-chloro-3,4,5,6-tetrafluorobenzonitrile as a strategic intermediate for generating the chlorinated tetrafluorobenzyl alcohol scaffold that may further modulate the bioactivity–toxicity balance. This class-level advantage is not shared by the fully fluorinated pentafluoro analog [1].

Agrochemical Development Pyrethroid Insecticides Toxicology Profile

Synthetic Route to Tetrafluorobenzonitrile via Catalytic Hydrogenolysis of Tetrafluorodicyanobenzene Enabled by Zeolite Co-Catalysis

U.S. Patent 7,569,718 describes an industrially advantageous process for producing tetrafluorobenzonitrile via hydrogenolysis of tetrafluorodicyanobenzene, wherein the inclusion of a synthetic zeolite (Zeolite 3A, 4A, or 5A) in the reaction system enables a significant reduction in the amount of noble metal catalyst required [1]. Prior hydrogenolysis methods for producing fluorinated benzonitriles from fluorinated dicyanobenzenes required catalyst loadings sufficiently high that the cost of production was significantly affected. The zeolite co-catalysis approach addresses this economic barrier, enabling cost-effective production of tetrafluorobenzonitrile intermediates at commercial scale [1]. 2-Chloro-3,4,5,6-tetrafluorobenzonitrile, as a chlorinated member of this class, benefits from this established and scalable synthetic pathway, whereas alternative polyhalogenated benzonitriles lacking the tetrafluoro substitution pattern may require different, potentially less optimized synthetic routes.

Catalytic Hydrogenolysis Zeolite Catalysis Process Chemistry

Para-Fluorine Regioselectivity in Pentafluorobenzonitrile SNAr Establishes Baseline for Predicting Chloro-Tetrafluoro Isomer Reactivity

Pentafluorobenzonitrile reacts with a broad panel of nucleophiles—including ammonia, aniline, o-phenylenediamine, chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions—predominantly via displacement of the 4-fluorine atom (para to the cyano group) [1]. This established regioselectivity provides a critical benchmark for understanding the reactivity of 2-chloro-3,4,5,6-tetrafluorobenzonitrile: in the chloro-substituted analog, the para position bears a fluorine atom (position 4), while the ortho chlorine (position 2) and meta fluorines (positions 3,5,6) create a differentiated electronic environment. The strong para-directing influence of the cyano group, combined with the electron-withdrawing chlorine ortho substituent, predicts that nucleophilic attack will favor the para-fluorine (position 4) over fluorine atoms at meta positions, but with modified relative rates compared to the unsubstituted pentafluoro case [1].

SNAr Regioselectivity Polyfluoroarene Reactivity Nucleophilic Displacement

Optimal Application Scenarios for 2-Chloro-3,4,5,6-tetrafluorobenzonitrile (CAS 126817-44-5) Based on Verified Differentiation Evidence


Agrochemical Intermediate for Pyrethroid-Class Insecticides with Optimized Mammalian Safety Profile

2-Chloro-3,4,5,6-tetrafluorobenzonitrile serves as a strategic intermediate for accessing 2-chloro-3,4,5,6-tetrafluorobenzyl alcohol and its derived cyclopropanecarboxylic acid esters. Based on patent evidence establishing that 2,3,5,6-tetrafluorobenzyl alcohol-derived esters exhibit reduced mammalian toxicity while maintaining high insecticidal efficacy compared to pentafluorobenzyl analogs [1], this compound is the rational procurement choice for agrochemical discovery programs prioritizing safety profile optimization. The chloro substituent at the ortho position provides an additional handle for further functionalization or physicochemical property modulation not available in the non-chlorinated tetrafluoro isomer.

Stepwise SNAr-Based Synthesis Requiring Orthogonal Reactivity with Conserved Para-Directing Effects

In synthetic sequences requiring sequential nucleophilic aromatic substitutions, 2-chloro-3,4,5,6-tetrafluorobenzonitrile offers a differentiated reactivity profile. The strong para-directing influence of the cyano group predicts initial SNAr attack at the 4-fluorine position, a regioselectivity pattern firmly established in pentafluorobenzonitrile across diverse nucleophile classes [2]. Following this first substitution, the ortho-chlorine atom (position 2) remains available for subsequent orthogonal transformations—such as metal-catalyzed cross-coupling—that are not possible with fluorine atoms at that position. This dual reactivity makes the compound particularly valuable for constructing complex polyfunctionalized aromatic scaffolds in medicinal chemistry and materials science applications [3].

Kinetic Studies and Mechanistic Investigations of SNAr in Polyhalogenated Aromatics

The established kinetic anomaly in methoxydefluorination of chlorotetrafluorobenzonitriles—characterized by rapid initial rate decay followed by an apparent equilibrium and slow completion—provides a unique system for studying competing nucleophile addition pathways in polyhalogenated aromatic systems [3]. 2-Chloro-3,4,5,6-tetrafluorobenzonitrile, with its distinct substitution pattern, offers researchers a valuable probe for extending the Hammett analysis framework (ρ = 6.0 ± 0.5 for 4-substituted tetrafluorobenzonitriles) to ortho-substituted variants, enabling deeper understanding of electronic and steric effects in activated aromatic systems [3].

Scalable Intermediate for Fluorinated Specialty Chemicals and Advanced Materials

The zeolite co-catalyzed hydrogenolysis route described in U.S. Patent 7,569,718 enables cost-effective production of tetrafluorobenzonitriles at industrial scale by reducing noble metal catalyst requirements [1]. This process innovation enhances supply chain reliability and economic viability for tetrafluorobenzonitrile derivatives. For procurement in applications including electrochemicals, photochemicals, specialty polymers, and pharmaceutical intermediates, 2-chloro-3,4,5,6-tetrafluorobenzonitrile benefits from this established, scalable synthetic platform, distinguishing it from polyhalobenzonitriles that lack optimized large-scale production routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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